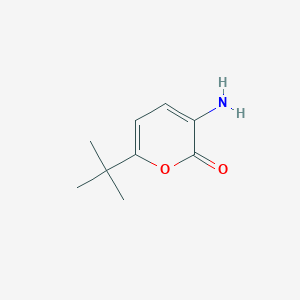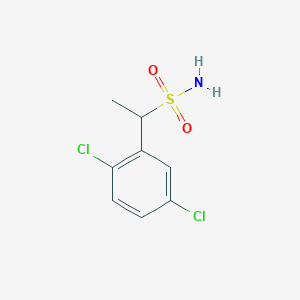
2-(2-Amino-1h-imidazol-1-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Amino-1h-imidazol-1-yl)ethan-1-ol is a chemical compound that has garnered interest in various fields of scientific research. It is a derivative of histamine, a neurotransmitter and chemical messenger in the body. This compound is known for its unique structure, which includes an imidazole ring, making it a valuable molecule in the synthesis of various pharmaceuticals and other chemical products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Amino-1h-imidazol-1-yl)ethan-1-ol typically involves the reaction of imidazole derivatives with appropriate amines under controlled conditions. One common method includes the reaction of 2-aminoimidazole with ethylene oxide, followed by purification steps to obtain the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2-Amino-1h-imidazol-1-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can modify the imidazole ring or the amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group or the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted imidazole derivatives, which can have different biological and chemical properties .
Applications De Recherche Scientifique
2-(2-Amino-1h-imidazol-1-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its role in biological systems, particularly in relation to histamine receptors and neurotransmission.
Medicine: It has potential therapeutic applications, including as an antihistamine or in the treatment of certain neurological disorders.
Industry: The compound is used in the production of various chemical products, including dyes and polymers
Mécanisme D'action
The mechanism of action of 2-(2-Amino-1h-imidazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets, such as histamine receptors. By binding to these receptors, the compound can modulate neurotransmission and other physiological processes. The imidazole ring plays a crucial role in this interaction, allowing the compound to mimic or inhibit the action of histamine .
Comparaison Avec Des Composés Similaires
Histamine: A naturally occurring compound with a similar structure, involved in immune responses and neurotransmission.
Imidazole: The parent compound of 2-(2-Amino-1h-imidazol-1-yl)ethan-1-ol, used in various chemical syntheses.
Metronidazole: An imidazole derivative with antimicrobial properties
Uniqueness: this compound is unique due to its specific structure, which combines the properties of both an amino group and an imidazole ring. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research .
Propriétés
Formule moléculaire |
C5H9N3O |
|---|---|
Poids moléculaire |
127.14 g/mol |
Nom IUPAC |
2-(2-aminoimidazol-1-yl)ethanol |
InChI |
InChI=1S/C5H9N3O/c6-5-7-1-2-8(5)3-4-9/h1-2,9H,3-4H2,(H2,6,7) |
Clé InChI |
WFXCFWBSONANJK-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C(=N1)N)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)hydrazine](/img/structure/B13641522.png)

![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)benzoic acid](/img/structure/B13641525.png)







